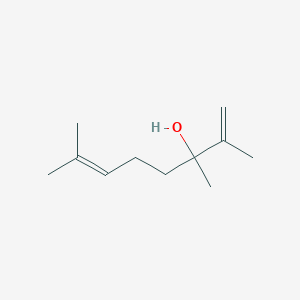![molecular formula C12H14N4O2S B2993674 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide CAS No. 2034517-72-9](/img/structure/B2993674.png)
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide is a chemical compound known for its potential biological activity and diverse applications. This compound is a small molecule inhibitor of the BRAFV600E and RET kinases. It has garnered significant attention in scientific research due to its unique structure and promising properties.
Wirkmechanismus
Target of Action
It’s known that certain thiadiazole derivatives block the activity ofheat shock protein 90 (Hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
It’s suggested that 1,3,4-thiadiazole derivatives can disrupt processes related toDNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
The inhibition of hsp90 activity results in the degradation of several oncoproteins . This suggests that the compound may affect pathways related to protein folding and degradation.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
The disruption of dna replication processes by 1,3,4-thiadiazole derivatives suggests that the compound may induce cell cycle arrest or apoptosis in bacterial and cancer cells .
Action Environment
It’s known that the temperature of the reaction mass can influence the formation of certain thiadiazole derivatives . This suggests that temperature and other environmental factors may also influence the action and stability of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide.
Biochemische Analyse
Biochemical Properties
The thiadiazole ring in N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide allows it to cross cellular membranes and interact strongly with biological targets
Cellular Effects
Thiadiazole derivatives, including this compound, have been shown to exert a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiadiazole derivatives can have binding interactions with biomolecules and can cause changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine with furan-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting BRAFV600E and RET kinases.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its kinase inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride
- 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol
Uniqueness
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide stands out due to its specific inhibitory activity against BRAFV600E and RET kinases. This unique property makes it a valuable compound for targeted cancer therapy, distinguishing it from other similar compounds that may not have the same specificity or potency.
Eigenschaften
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDRTGOSNEWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)
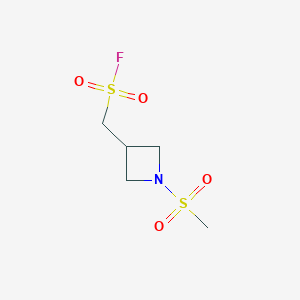
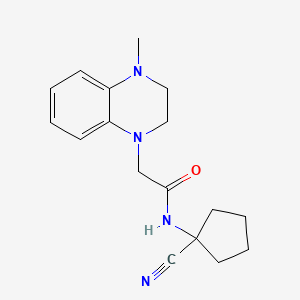
![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)
![Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2993603.png)
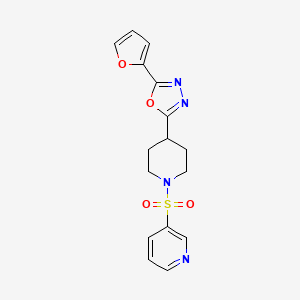
![4-(1,3-benzodioxol-5-yl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993605.png)
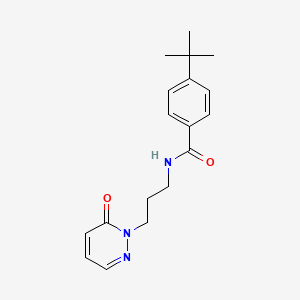
![1-(2,3-Dimethylphenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2993608.png)

![2-{[2-Amino-2-(2-isonicotinoylhydrazono)ethyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2993610.png)

